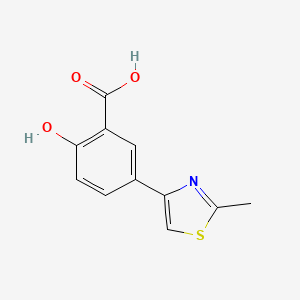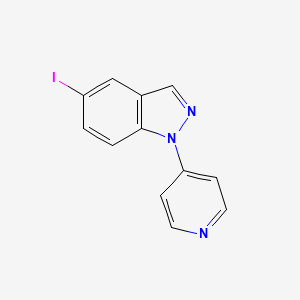![molecular formula C13H13BO2 B8693053 (4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8693053.png)
(4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a p-tolyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid typically involves the reaction of an aryl halide with a boron-containing reagent. One common method is the reaction of 3-bromo-p-toluene with a boronic ester, followed by hydrolysis to yield the boronic acid. The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch processes. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: (4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a reagent in various catalytic processes, particularly in the formation of carbon-carbon bonds.
Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Investigated for its potential in the development of new therapeutic agents due to its ability to form stable carbon-carbon bonds.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which (4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid exerts its effects primarily involves its role as a nucleophile in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boron atom in the boronic acid acts as an electrophile, facilitating the transfer of the aryl group to the palladium center .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar structure but lacks the p-tolyl group.
3-(p-Tolylcarbamoyl)phenylboronic Acid: Contains an additional carbamoyl group.
Uniqueness:
Propriétés
Formule moléculaire |
C13H13BO2 |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
[3-(4-methylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BO2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9,15-16H,1H3 |
Clé InChI |
KPJCFIVGCAFAHO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-Azidoacetyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8692982.png)
![2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B8692989.png)












